molecular formula C11H14N4OS B2848587 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923210-33-7

4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2848587
CAS No.: 923210-33-7
M. Wt: 250.32
InChI Key: UUNYWGLLTBMZJH-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound featuring a furan moiety at the N4 position and a pyrrolidine substituent at the C5 position. The thiol group at C3 enhances its reactivity, enabling applications in medicinal chemistry, particularly as a precursor for metal coordination complexes or bioactive hybrids. Its synthesis typically involves condensation reactions between substituted hydrazides and aldehydes or ketones, followed by cyclization and functionalization steps .

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h3-4,7H,1-2,5-6,8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNYWGLLTBMZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923210-33-7
Record name 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
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Mechanism of Action

The compound exerts its effects through multiple pathways, depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact mechanism of action can vary based on the specific biological system and the type of reaction involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the N4 and C5 positions. Below is a comparative analysis of key analogues:

Compound N4 Substituent C5 Substituent Key Properties Reference
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (Target) Furan-2-ylmethyl Pyrrolidin-1-yl Potential metal coordination; inferred antimicrobial/anticancer activity
4-((Furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Furan-2-ylmethylene (Schiff base) Pyridin-4-yl Metal complexes (Cu, Co) show anticancer activity (MCF-7, Hep-G2 cell lines)
4-(Cyclopent-1-en-3-ylamino)-5-(halophenylhydrazinyl)-4H-1,2,4-triazole-3-thiol Cyclopentenylamino Halophenylhydrazinyl (Cl, I) Potent CoV helicase inhibitors (IC₅₀ ~ 10 µM); molecular docking validated
4-((4-Methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylidene 5-Methylpyrazol-3-yl High-yield synthesis (73–81%); characterized via NMR, FTIR, ESI-MS
5-(Furan-2-yl)-4-((4-methoxyphenyl)methylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Methoxyphenylmethylidene Furan-2-yl Antimicrobial activity against bacteria (e.g., S. aureus) and fungi
4-(2-Fluorophenyl)-5-(isopropyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl Isopropyl Broad bioactivity (antioxidant, anti-inflammatory); plant-derived

Physicochemical Properties

  • Solubility : Pyrrolidine and furan groups improve solubility in polar solvents (DMF, DMSO) compared to purely aromatic derivatives .
  • Thermal Stability : Thiol-containing triazoles decompose above 200°C, consistent with analogous compounds .

Biological Activity

4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 923210-33-7) is a compound belonging to the triazole class, characterized by a unique structure that includes a furan ring and a pyrrolidine moiety. This compound's potential biological activities stem from its diverse functional groups, which may interact with various biological targets.

Structural Properties

The molecular formula of this compound is C11H14N4OSC_{11}H_{14}N_{4}OS, with a molecular weight of 250.32 g/mol. The structural representation highlights the presence of the triazole and thiol functionalities, which are often associated with significant biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄OS
Molecular Weight250.32 g/mol
CAS Number923210-33-7

Biological Activity Overview

The biological activity of this compound is not fully elucidated but can be inferred from studies on similar triazole derivatives. Compounds in this class have exhibited various pharmacological properties, including:

  • Antimicrobial Activity : Triazole derivatives have been noted for their effectiveness against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : Some studies indicate that triazole compounds can exhibit cytotoxic effects on cancer cell lines, particularly melanoma and breast cancer cells .
  • Enzyme Inhibition : The presence of thiol groups often enables these compounds to act as enzyme inhibitors, which could be relevant in therapeutic applications .

Cytotoxicity Studies

Research has shown that triazole derivatives can selectively target cancer cells. For instance, one study demonstrated that compounds similar to this compound were more cytotoxic against melanoma cell lines compared to non-cancerous cells . The MTT assay was utilized to assess cell viability and cytotoxic effects.

Structure-Activity Relationship (SAR)

The structural characteristics significantly influence the biological activity of triazole compounds. A study focusing on SAR revealed that modifications in the pyrrolidine or furan moieties could enhance or diminish the activity against specific targets . For example, substituents at certain positions on the triazole ring were found to affect the potency and selectivity towards cancer cells.

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The thiol group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The aromatic furan ring may facilitate interactions with hydrophobic pockets in proteins.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth through thiol reactivity.

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, it is useful to compare it with other triazole derivatives:

Compound NameKey FeaturesBiological Activity
5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiolContains furan and triazole thiolStudied for antimicrobial activity
5-Cyclopropyl-4H-1,2,4-triazol-3-amineExhibits potential anticancer propertiesEffective against various cancer lines
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolKnown for enzyme inhibitionTargeted for drug development

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3a816
3b48
3c24

Triazoles are known to inhibit critical processes in bacteria, such as cell wall synthesis, which contributes to their efficacy as antimicrobial agents .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Recent studies indicate that compounds containing the triazole moiety demonstrate potent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)
1aA. fumigatus0.25
1bC. albicans0.5

The mechanism of action often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining membrane integrity .

Study on Antifungal Efficacy

In a study published in the journal Pharmaceuticals, researchers synthesized various triazole derivatives and evaluated their antifungal activity against multiple strains. The results indicated that certain derivatives exhibited enhanced efficacy compared to established antifungal agents like fluconazole and ketoconazole . This highlights the potential of the compound as a lead structure for developing new antifungal therapies.

Research on Antimicrobial Properties

Another significant study focused on the synthesis and evaluation of triazole derivatives for their antibacterial properties. The study found that specific modifications to the triazole ring improved activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The most promising compounds showed MIC values significantly lower than those of existing antibiotics .

Preparation Methods

Starting Material: Pyrrolidine-Containing Carbohydrazide

A prevalent strategy involves using 1-R-5-oxo-pyrrolidine-2-carbohydrazide as the starting material (Figure 2). The synthesis proceeds as follows:

Step 1: Formation of Thiosemicarbazide
Reacting 1-R-5-oxo-pyrrolidine-2-carbohydrazide with carbon disulfide (CS₂) in alkaline conditions yields the corresponding thiosemicarbazide. For example:
$$
\text{1-R-5-oxo-pyrrolidine-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Thiosemicarbazide intermediate}
$$
This step typically requires refluxing in ethanol or aqueous NaOH.

Step 2: Cyclization to 1,2,4-Triazole-3-thione
Heating the thiosemicarbazide under acidic conditions induces cyclization, forming the 1,2,4-triazole-3-thione core. Hydrochloric acid (HCl) or acetic acid (AcOH) serves as the catalyst:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{4-R1-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl}
$$

Step 3: Alkylation with Furan-2-ylmethyl Bromide
The furan-2-ylmethyl group is introduced via alkylation using furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) or acetonitrile:
$$
\text{Triazole-3-thione} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{4-(Furan-2-ylmethyl) derivative}
$$

Step 4: Functionalization with Pyrrolidine
The pyrrolidin-1-yl group is installed at position 5 through nucleophilic substitution or condensation. Reaction with pyrrolidine in refluxing toluene or dichloromethane (DCM) facilitates this step:
$$
\text{4-(Furan-2-ylmethyl)triazole} + \text{Pyrrolidine} \xrightarrow{\Delta} \text{Target compound}
$$

Optimization and Yields

  • Cyclization Efficiency : Yields for cyclization steps range from 65% to 85%, depending on the acid catalyst and reaction time.
  • Alkylation Specificity : Use of polar aprotic solvents (e.g., DMF) improves regioselectivity, achieving >90% conversion.
  • Pyrrolidine Incorporation : Excess pyrrolidine (2–3 equiv) and prolonged heating (12–24 h) enhance substitution yields (70–80%).

Alternative Pathway: Hantzsch-Type Triazole Synthesis

Reaction Mechanism

The Hantzsch triazole synthesis offers an alternative route, utilizing a hydrazine derivative, an amine, and carbon disulfide. For this compound:

  • Hydrazine Component : Furan-2-ylmethyl hydrazine.
  • Amine Component : Pyrrolidine.
  • Cyclization Agent : Carbon disulfide.

The reaction proceeds via:
$$
\text{Furan-2-ylmethyl hydrazine} + \text{Pyrrolidine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Triazole-3-thione intermediate}
$$
Subsequent purification and functionalization yield the target compound.

Comparative Analysis

  • Advantages : Simplified one-pot synthesis; reduced purification steps.
  • Challenges : Lower regiocontrol (50–60% yield) compared to stepwise methods.

Post-Synthetic Modifications

Thiol Protection and Deprotection

To prevent oxidation during synthesis, the thiol group is often protected as a disulfide or trityl derivative. Post-synthesis, deprotection is achieved using reducing agents (e.g., dithiothreitol) or acidic conditions.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the compound (>95% purity).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 7.65 (s, 1H, triazole-H), 6.45–7.20 (m, 3H, furan-H), 3.80 (s, 2H, CH₂), 2.90–3.20 (m, 4H, pyrrolidine-H).
    • MS (ESI+) : m/z 251.09612 [M+H]⁺.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methods, such as:

  • Copper-Catalyzed Cyclizations : Adapted from CuAAC methodologies, though primarily for 1,2,3-triazoles.
  • Solvent Optimization : Use of MeOH/H₂O mixtures reduces environmental impact while maintaining efficiency (Table 1).

Table 1: Solvent Systems for Alkylation Steps

Solvent Temperature (°C) Yield (%)
DMF 80 92
Acetonitrile 60 85
MeOH/H₂O (3:1) RT 88

Q & A

Q. Key Characterization Data :

TechniqueObservationsReference
¹H/¹³C NMR δ 7.8–8.2 (triazole-H), δ 2.5–3.0 (pyrrolidine-CH₂)
HR-MS [M+H]+ m/z 307.12 (calculated)
IR ν 2550 cm⁻¹ (S-H stretch)

Biological Activity Screening

Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial and anticancer activity? A:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC 8–32 µg/mL) and C. albicans (MIC 16–64 µg/mL). The thiol group enhances membrane disruption .
  • Anticancer : MTT assay on MCF-7 and HepG2 cells (IC₅₀ 0.5–5.0 µM). Triazole-thiol derivatives inhibit kinase pathways (e.g., anaplastic lymphoma kinase) .
  • Enzyme inhibition : ATPase assays (IC₅₀ 0.47–5.3 µM for MERS-CoV helicase) .

Advanced Synthesis: Resolving Contradictory Yield Data

Q: How can researchers address discrepancies in reported yields (e.g., 65% vs. 86%) for similar derivatives? A: Contradictions arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce cyclization efficiency .
  • Workup protocols : Immediate quenching vs. gradual cooling affects crystallization.
  • Validation : Replicate reactions with controlled variables (solvent purity, inert atmosphere) .
    Recommendation : Use HPLC (C18 column, MeOH:H₂O 70:30) to quantify impurities and confirm reproducibility .

Molecular Docking and Target Validation

Q: What computational strategies are effective for predicting the compound’s interaction with kinase targets? A:

Target selection : Prioritize kinases with hydrophobic active sites (e.g., COX-2, PDB: 3LN1) .

Docking software : AutoDock Vina or Schrödinger Suite for flexible ligand-receptor modeling.

Validation : Compare binding energies (ΔG ≤ -8.0 kcal/mol) with known inhibitors (e.g., lanosterol demethylase) .
Case study : Docking of triazole-thiol derivatives into MERS-CoV helicase (PDB: 5WWP) identified hydrogen bonds with Arg443 and π-π stacking with Phe338 .

Toxicity Profiling

Q: How should acute toxicity be evaluated preclinically? A:

  • In silico : ProTox-II predicts LD₅₀ (e.g., 300 mg/kg) and hepatotoxicity alerts .
  • In vivo : OECD 423 guidelines in rodents (single dose 50–200 mg/kg). Monitor AST/ALT levels for hepatic stress .
    Key finding : Analogues showed low acute toxicity (LD₅₀ > 500 mg/kg) but moderate hepatocyte damage at 100 mg/kg .

Structure-Activity Relationship (SAR) Analysis

Q: Which structural modifications enhance anticancer potency? A:

  • Pyrrolidine substitution : N-Methylation improves solubility and IC₅₀ (e.g., 0.47 µM vs. 5.3 µM in MERS-CoV inhibition) .
  • Furan vs. thiophene : Furan increases logP (2.1 vs. 1.8) and blood-brain barrier penetration .
  • Thiol vs. methylthio : Thiol derivatives show 10-fold higher kinase inhibition due to covalent binding .

Conflicting Data in Antioxidant Assays

Q: Why do DPPH scavenging results vary (e.g., 20% vs. 80% inhibition) across similar compounds? A: Discrepancies stem from:

  • Radical stability : Thiol groups auto-oxidize in air, reducing activity.
  • Concentration : Non-linear dose-response curves require testing at 10–100 µM .
    Solution : Use fresh samples under argon and validate with ORAC assays .

Scale-Up Challenges

Q: What industrial techniques mitigate low yields during large-scale synthesis? A:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) and improve yield by 15% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h (80°C, 300 W) .

Metal Complexation for Enhanced Bioactivity

Q: How do transition metal complexes (e.g., Cu²⁺, Zn²⁺) alter biological activity? A:

  • Cu(II) complexes : Increase DNA intercalation (Kₐ 10⁶ M⁻¹) and ROS generation in cancer cells .
  • Zn(II) complexes : Improve antifungal activity (MIC 4 µg/mL vs. 16 µg/mL for ligand alone) .
    Synthesis : React triazole-thiol with metal acetates in EtOH (1:2 molar ratio, 60°C) .

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